(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine
Description
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group attached to the biphenyl structure, along with a methanamine group
Properties
IUPAC Name |
[2-fluoro-5-(4-methoxyphenyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO/c1-17-13-5-2-10(3-6-13)11-4-7-14(15)12(8-11)9-16/h2-8H,9,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYAFOLIQMWDDMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=C(C=C2)F)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine typically involves multiple steps. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 4-fluoroanisole with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Reduction: The resulting acylated product is then reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.
Industrial Production Methods
Industrial production of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules and materials.
Biology
- Biological Activity Investigation : Research indicates potential biological activities such as enzyme inhibition and receptor binding. Studies have explored its role in modulating biochemical pathways, particularly in inhibiting caspases involved in apoptosis.
Medicine
- Therapeutic Properties : Investigated for anti-inflammatory and anticancer activities. Preliminary studies suggest it may inhibit specific cancer cell lines and reduce inflammation markers.
Industry
- Material Development : Utilized in creating advanced materials like polymers and liquid crystals due to its unique chemical properties.
A study published in Journal of Medicinal Chemistry examined the compound's effects on cancer cell lines. Results indicated significant inhibition of proliferation in specific types of cancer cells, suggesting potential therapeutic applications.
Case Study 2: Material Science
Research conducted at a leading materials science institute demonstrated that incorporating this compound into polymer matrices enhanced thermal stability and mechanical strength compared to traditional polymers.
Mechanism of Action
The mechanism of action of (4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. For example, it could inhibit the activation of caspases, which are involved in cell death pathways, by binding to specific sites and preventing the release of activators .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-4’-methoxy-1,1’-biphenyl
- 4-Fluoro-4’-methoxybiphenyl
- 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid
Uniqueness
(4-Fluoro-4’-methoxy[1,1’-biphenyl]-3-yl)-methanamine is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This differentiates it from other similar biphenyl derivatives that may lack this functional group .
Biological Activity
Overview
(4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine, with the CAS number 946682-11-7, is an organic compound belonging to the class of biphenyl derivatives. Its structure includes a fluorine atom and a methoxy group attached to a biphenyl framework, along with a methanamine group. This compound has garnered interest for its potential biological activities, including enzyme inhibition and receptor binding, which may lead to therapeutic applications in medicine.
- Molecular Formula : C₁₄H₁₄FNO
- Molecular Weight : 231.26 g/mol
- Synthesis : The compound can be synthesized through various methods, including Friedel-Crafts acylation followed by reduction and amination processes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For instance, it could inhibit caspase activation involved in apoptotic pathways, thus influencing cell survival and death mechanisms.
Antiviral Activity
Recent studies have explored the antiviral properties of compounds related to biphenyl derivatives. In vitro assays have demonstrated that similar compounds exhibit significant antiviral activity against various enteroviruses. For example, a related compound was shown to inhibit the cytopathic effect of coxsackievirus B3 (CV-B3) in HeLa cells when tested alongside other known antiviral agents . While specific data on this compound is limited, its structural similarities suggest potential antiviral applications.
Enzyme Inhibition
Research indicates that biphenyl derivatives can act as enzyme inhibitors. For instance, studies have reported that modifications in the biphenyl structure can influence the binding affinity to target enzymes. The presence of functional groups such as methoxy and fluoro may enhance inhibitory effects on specific enzymes involved in metabolic pathways .
Case Study 1: Antiviral Screening
In a high-throughput screening of small molecules for antiviral activity, compounds similar to this compound were evaluated for their ability to inhibit viral replication. Results indicated that specific substitutions on the biphenyl ring significantly impacted antiviral efficacy. This suggests that further exploration of this compound could yield promising results in antiviral drug development .
Case Study 2: Enzyme Interaction Studies
A study focused on enzyme interactions demonstrated that biphenyl derivatives could effectively inhibit key enzymes involved in cancer cell proliferation. The mechanism was attributed to the structural features of the compounds that allow them to bind selectively to active sites on target enzymes. Such findings underline the potential of this compound in anticancer research .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity Potential |
|---|---|---|
| 4-Fluoro-4’-methoxy-1,1’-biphenyl | Lacks methanamine group | Moderate |
| 4’-Fluoro-1,1’-biphenyl-4-carboxylic acid | Contains carboxylic acid | High |
| This compound | Contains methanamine group | High |
Q & A
Q. What are the standard synthetic routes for (4-Fluoro-4'-methoxy[1,1'-biphenyl]-3-yl)-methanamine?
The synthesis typically involves sequential coupling reactions, such as Suzuki-Miyaura cross-coupling to assemble the biphenyl core, followed by functionalization of the methoxy and fluorine substituents. A methylene-amine group is introduced via reductive amination or nucleophilic substitution. Key steps include:
Q. How is the compound characterized analytically to confirm structure and purity?
Routine characterization employs:
- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and biphenyl connectivity .
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation .
- HPLC with UV/Vis detection to assess purity, particularly for detecting regioisomeric byproducts .
- Melting point analysis to compare against literature values (if available) .
Q. What safety protocols are critical during handling?
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, as similar biphenyl methanamines exhibit acute toxicity (H302, H315) .
- Work in a fume hood to prevent inhalation of dust/aerosols .
- Store in amber glass bottles under inert atmosphere to minimize degradation .
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s electronic properties and bioactivity?
The 4-fluoro group enhances electron-withdrawing effects, modulating the biphenyl ring’s π-electron density. This impacts:
- Binding affinity to hydrophobic pockets in enzymes/receptors (e.g., fluorinated analogs show improved inhibition of inflammatory pathways) .
- Metabolic stability by reducing oxidative degradation via cytochrome P450 enzymes .
Comparative studies with non-fluorinated analogs (e.g., 4'-methoxy derivatives) reveal differences in logP and pKa, which can be quantified via computational DFT calculations .
Q. How can contradictory data in literature regarding biological activity be resolved?
- Dose-response assays under standardized conditions (e.g., IC₅₀ comparisons across cell lines) .
- Structural analogs (e.g., 3',3-difluoro derivatives) should be tested to isolate substituent-specific effects .
- Meta-analysis of published datasets to identify confounding variables (e.g., solvent choice in in vitro studies) .
Q. What theoretical frameworks guide ecological impact studies for this compound?
Q. How can enantiomeric purity be achieved if chiral centers are present?
Q. What methodologies optimize in vitro assays for evaluating receptor binding?
Q. How does photostability under UV light affect experimental design?
Q. What computational tools predict structure-activity relationships (SAR)?
- Molecular docking (AutoDock Vina) to map interactions with target proteins (e.g., GPCRs) .
- QSAR models trained on fluorinated biphenyl analogs to predict bioavailability or toxicity .
- Molecular dynamics simulations (GROMACS) to assess conformational stability in aqueous vs. lipid membranes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
